molecular formula C15H25NO4 B5141971 N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-2-propanamine

N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-2-propanamine

Cat. No. B5141971
M. Wt: 283.36 g/mol
InChI Key: UAJNJFGHKJXDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-2-propanamine, commonly known as Troparil, is a chemical compound that belongs to the family of phenyltropanes. It is a potent dopamine reuptake inhibitor that has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

Troparil works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, movement, and motivation. By blocking the reuptake of dopamine, Troparil increases the concentration of dopamine in the synapse, leading to increased stimulation of dopamine receptors.
Biochemical and Physiological Effects:
Troparil has been shown to have several biochemical and physiological effects. It increases the release of dopamine in the brain, leading to increased stimulation of dopamine receptors. This results in improved mood, increased motivation, and enhanced cognitive function. Troparil has also been shown to increase heart rate and blood pressure, which can be beneficial in certain medical conditions.

Advantages and Limitations for Lab Experiments

Troparil has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor that can be used to study the role of dopamine in various physiological and pathological conditions. Troparil is also highly selective for the dopamine transporter, which reduces the risk of off-target effects. However, Troparil has some limitations, such as its high cost and limited availability.

Future Directions

There are several future directions for the study of Troparil. One direction is to investigate its potential therapeutic applications for other neurological and psychiatric disorders, such as depression and schizophrenia. Another direction is to study the long-term effects of Troparil use, including its potential for addiction and abuse. Additionally, further research is needed to optimize the synthesis and formulation of Troparil for clinical use.
Conclusion:
In conclusion, Troparil is a potent dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications. It has several biochemical and physiological effects, including increased dopamine release and improved cognitive function. Troparil has advantages for use in lab experiments, but also has limitations, such as its high cost and limited availability. Further research is needed to fully understand the potential of Troparil for clinical use and to explore its future directions.

Synthesis Methods

The synthesis of Troparil involves the reaction of 2,6-dimethoxyphenol with epichlorohydrin in the presence of a base to form 2,6-dimethoxyphenyl glycidyl ether. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to form the final product, Troparil.

Scientific Research Applications

Troparil has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. Troparil has also been studied for its potential use as a diagnostic tool for imaging dopamine transporters in the brain.

properties

IUPAC Name

N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-12(2)16-8-9-19-10-11-20-15-13(17-3)6-5-7-14(15)18-4/h5-7,12,16H,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJNJFGHKJXDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.